5-chloro-3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide
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Overview
Description
5-chloro-3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the chloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the 5-methoxy-1H-indol-3-yl group: This step may involve coupling reactions such as Suzuki or Stille coupling.
Formation of the carboxamide group: This can be done through amidation reactions using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cell signaling and gene expression.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-indol-3-yl)ethanamine:
2-[(RS)-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy: This compound has a similar methoxy group and chloro substituents but differs in the overall structure and functional groups.
Uniqueness
5-chloro-3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H23Cl2N3O2 |
---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C27H23Cl2N3O2/c1-32-24-10-7-19(29)13-22(24)25(16-3-5-18(28)6-4-16)26(32)27(33)30-12-11-17-15-31-23-9-8-20(34-2)14-21(17)23/h3-10,13-15,31H,11-12H2,1-2H3,(H,30,33) |
InChI Key |
RFCMINJUBSVJEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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